molecular formula C5H8N2O B2504080 (4-methyl-1H-pyrazol-1-yl)methanol CAS No. 146456-97-5

(4-methyl-1H-pyrazol-1-yl)methanol

Cat. No. B2504080
M. Wt: 112.132
InChI Key: YSSHPSMVUVILLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-methyl-1H-pyrazol-1-yl)methanol” is an organic compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 . The compound is stored in a sealed, dry environment at 2-8°C . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of pyrazole-based compounds like “(4-methyl-1H-pyrazol-1-yl)methanol” often involves the condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine can be used to synthesize 3,5-dimethylpyrazole .


Molecular Structure Analysis

The molecular structure of “(4-methyl-1H-pyrazol-1-yl)methanol” consists of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3 .


Physical And Chemical Properties Analysis

“(4-methyl-1H-pyrazol-1-yl)methanol” is a liquid at room temperature . It has a molecular weight of 112.13 and a molecular formula of C5H8N2O .

Scientific Research Applications

Synthesis and Bioevaluation of Novel Pyrazole Derivatives

Pyrazoles, including derivatives of (4-methyl-1H-pyrazol-1-yl)methanol, are crucial in synthesizing compounds with significant agrochemical and pharmaceutical activities. Novel pyrazole derivatives have been synthesized under various conditions, showing potential physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).

Thermal Energy Transport Systems

Research has explored the synthesis and decomposition reactions of methanol for thermal energy transport systems, aimed at energy conservation and global environment protection. A two-step liquid-phase methanol synthesis process involving carbonylation to methyl formate, followed by hydrogenolysis, has been studied to recover wasted or unused discharged heat from industrial sources (Qiusheng Liu et al., 2002).

Methanol Reforming for Hydrogen Production

Methanol reforming processes, including steam reforming and partial oxidation, are key for hydrogen production, with copper-based catalysts being popular due to their high activity and selectivity towards CO2. Research focuses on catalyst development and reactor technology to improve the efficiency and stability of these processes (Siek-Ting Yong et al., 2013).

Methanol as a Chemical Marker in Energy Systems

Methanol has been used as a chemical marker for assessing solid insulation conditions in power transformers, demonstrating its utility in monitoring cellulosic insulation degradation. This application underscores methanol's significance beyond its primary uses, highlighting its role in energy system diagnostics (J. Jalbert et al., 2019).

Methanol Synthesis and Applications in Fuel Systems

Methanol synthesis from CO-rich gas during periods of low power demand for use as a peaking fuel in power stations, including integrated gasification combined cycle (IGCC) systems, showcases its versatility as a clean-burning fuel with applications in combustion fuel systems and as a primary transportation fuel or fuel additive (A. Cybulski, 1994).

Safety And Hazards

“(4-methyl-1H-pyrazol-1-yl)methanol” is classified as a hazardous substance. It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-methylpyrazol-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-5-2-6-7(3-5)4-8/h2-3,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSHPSMVUVILLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methyl-1H-pyrazol-1-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.